1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate
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Overview
Description
1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound belongs to the class of cyanine dyes, which are widely used for their optical properties, particularly in the field of photonics and imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Alkylation: The indole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Condensation: The alkylated indole is condensed with a chlorocyclohexenylidene derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorocyclohexenylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and imaging techniques.
Biology: Employed in biological staining and fluorescence microscopy to visualize cellular structures.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of 1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to other molecules or generate reactive oxygen species, which can induce cellular damage in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-[3-(1-butyl-1H-benzo[cd]indol-2-ylidene)-propenyl]-benzo[cd]indolium tetrafluoroborate: Another cyanine dye with similar optical properties.
3-Butyl-2-[5-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benzo[e]indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[e]indolium hexafluorophosphate: Used in similar applications but with different absorption characteristics.
Uniqueness
1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is unique due to its specific absorption maximum at 1024 nm, making it particularly useful for near-infrared applications .
Properties
CAS No. |
913633-67-7 |
---|---|
Molecular Formula |
C40H40BClF4N2 |
Molecular Weight |
671.0 g/mol |
IUPAC Name |
1-butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C40H40ClN2.BF4/c1-3-5-26-42-34(32-18-8-12-28-14-10-20-36(42)38(28)32)24-22-30-16-7-17-31(40(30)41)23-25-35-33-19-9-13-29-15-11-21-37(39(29)33)43(35)27-6-4-2;2-1(3,4)5/h8-15,18-25H,3-7,16-17,26-27H2,1-2H3;/q+1;-1 |
InChI Key |
UTAGKTNDTLMRTI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC |
Origin of Product |
United States |
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